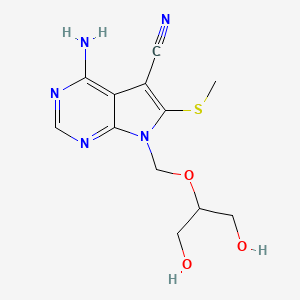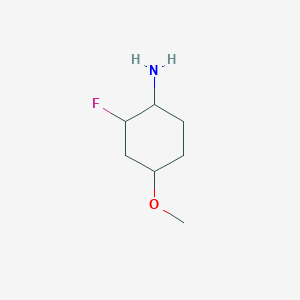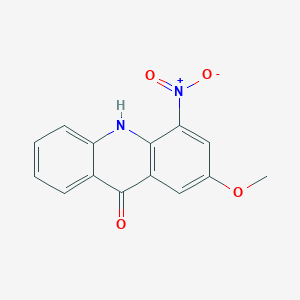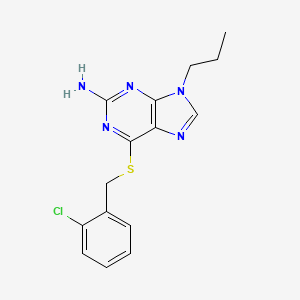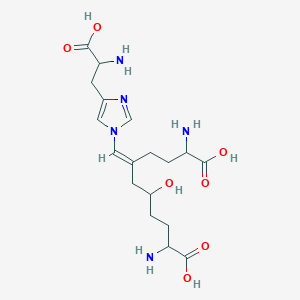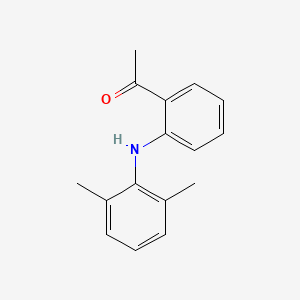
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one is an organic compound with the molecular formula C16H17NO. It is a ketone derivative with an aromatic amine group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2,6-dimethylaniline with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 2,6-dimethylaniline attacks the carbonyl carbon of 2-bromoacetophenone, leading to the formation of the desired product .
Industrial Production Methods
Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate .
化学反应分析
Types of Reactions
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
科学研究应用
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one involves its interaction with various molecular targets. The aromatic amine group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .
相似化合物的比较
Similar Compounds
2-Aminoacetophenone: Similar structure but lacks the dimethyl groups on the aromatic ring.
N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine: Contains two amine groups instead of one ketone group.
Uniqueness
1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one is unique due to its specific combination of an aromatic amine and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
1-[2-(2,6-dimethylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H17NO/c1-11-7-6-8-12(2)16(11)17-15-10-5-4-9-14(15)13(3)18/h4-10,17H,1-3H3 |
InChI 键 |
QNBAUJSVBGIPMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
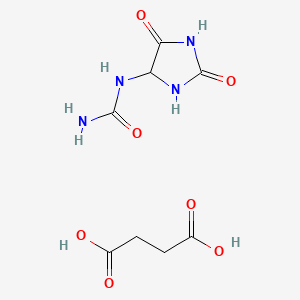
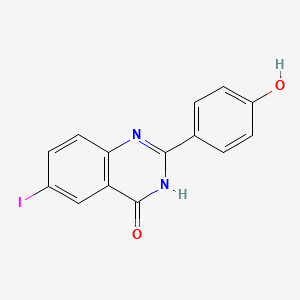
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
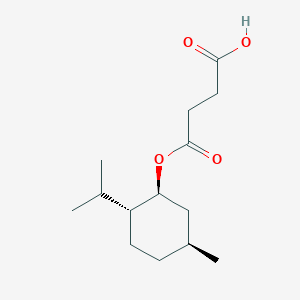
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
